molecular formula C29H25NO2 B134174 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole CAS No. 198479-63-9

5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

Cat. No. B134174
M. Wt: 419.5 g/mol
InChI Key: KRIJKJMYOVWRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968732B1

Procedure details

4-Benzyloxy phenyl hydrazine hydrochloride (1.0 g, 4 mmol), 4-benzyloxy propiophenone (0.96 g, 4 mmol) and acetic acid (10 μl, 0.17 mmol) were suspended in 15 ml of acetonitrile and the mixture was refluxed for 12 hrs at a temperature of 81-82° C. Then mixture was cooled to 10-15° C. within 1 hr. The white product was filtered and washed with chilled acetonitrile (3 ml). 5-Benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole (1) melting at 149-150° C. was obtained in a yield of 1.0 g (60%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
10 μL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16]N)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:18][CH2:19][C:20]([C:22]1[CH:27]=[CH:26][C:25]([O:28][CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)=[CH:24][CH:23]=1)=O.C(O)(=O)C>C(#N)C>[CH2:2]([O:9][C:10]1[CH:15]=[C:14]2[C:13](=[CH:12][CH:11]=1)[NH:16][C:20]([C:22]1[CH:27]=[CH:26][C:25]([O:28][CH2:29][C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)=[CH:24][CH:23]=1)=[C:19]2[CH3:18])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(C=C1)NN
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Step Three
Name
Quantity
10 μL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
81.5 (± 0.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then mixture was cooled to 10-15° C. within 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The white product was filtered
WASH
Type
WASH
Details
washed with chilled acetonitrile (3 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=C(NC2=CC1)C1=CC=C(C=C1)OCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.